alpha-Campholenal

Catalog No.
S606519
CAS No.
4501-58-0
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha-Campholenal

CAS Number

4501-58-0

Product Name

alpha-Campholenal

IUPAC Name

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1

InChI Key

OGCGGWYLHSJRFY-SECBINFHSA-N

SMILES

CC1=CCC(C1(C)C)CC=O

Solubility

Insoluble in water; soluble in oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=CCC(C1(C)C)CC=O

Isomeric SMILES

CC1=CC[C@@H](C1(C)C)CC=O

Biological Activity:

Alpha-Campholenal has been investigated for its potential antimicrobial and antifungal properties. Studies have shown that it exhibits activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. However, further research is needed to determine its efficacy and safety in clinical applications [].

Flavor and Fragrance:

Alpha-Campholenal is a naturally occurring compound found in various plants, including conifers and some fruits. It contributes to the characteristic aroma of these plants and is used in the fragrance industry as a flavoring agent. The compound is described as having a fresh, woody, and camphoraceous odor.

Synthesis and Precursor:

Alpha-Campholenal can be synthesized from various starting materials, including camphor and alpha-pinene. It can also be obtained from the oxidation of alpha-campholenol, a naturally occurring alcohol found in some plants [].

Potential Applications:

Due to its potential biological activity and distinctive aroma, alpha-campholenal has been explored for various applications, including:

  • Development of new antimicrobial and antifungal agents: Further research is needed to evaluate its potential as a therapeutic agent [].
  • Flavor and fragrance industry: Alpha-campholenal can be used as a flavoring agent in food and beverages or as a fragrance component in perfumes and cosmetics.
  • Synthesis of other chemicals: Alpha-campholenal can serve as a starting material for the synthesis of other valuable chemicals [].

Alpha-Campholenal is a monoterpene aldehyde with the molecular formula C10H16OC_{10}H_{16}O and a molecular weight of approximately 152.23 g/mol. It is characterized by its fresh, woody aroma, making it a valuable compound in the fragrance industry. Alpha-Campholenal is derived from natural sources, particularly from the oxidation of alpha-pinene, and serves as an important intermediate in the synthesis of various aroma chemicals and pharmaceuticals .

  • Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, resulting in the formation of campholenic acid.
  • Reduction: Reduction can be performed with sodium borohydride or lithium aluminum hydride, yielding alpha-campholenol.
  • Substitution: The aldehyde group can participate in substitution reactions, leading to various derivatives depending on the substituents introduced .

Common Reagents and Conditions

Reaction TypeReagents UsedProducts
OxidationPotassium permanganate, chromium trioxideCampholenic acid
ReductionSodium borohydride, lithium aluminum hydrideAlpha-campholenol
SubstitutionVarious nucleophiles (e.g., amines)Various derivatives

Alpha-Campholenal has demonstrated significant biological activity. It interacts with cytochrome P450 enzymes, which are crucial for the metabolism of various compounds. This interaction can lead to the formation of metabolites that exhibit differing biological activities compared to the parent compound. Studies indicate that alpha-Campholenal may modulate cell signaling pathways and influence cellular processes by inhibiting certain kinases .

Molecular Mechanism

The compound's mechanism of action involves binding to specific receptors, which activates or inhibits downstream signaling pathways. Additionally, it can form Schiff bases with primary amines, contributing to its biological effects.

Alpha-Campholenal is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide. This process involves:

  • Feeding alpha-pinene oxide into a mixture containing catalysts (such as Lewis acids) and solvents with boiling points higher than that of alpha-Campholenal.
  • Carefully controlling reaction conditions to facilitate complete or partial conversion into alpha-Campholenal.
  • Continuous removal of the product from the reaction zone using techniques like distillation .

Industrial Production

The industrial synthesis mirrors laboratory methods but emphasizes continuous processes to ensure a steady supply for fragrance formulations and other applications .

Alpha-Campholenal is widely used in various applications:

  • Fragrance Industry: It serves as an intermediate in synthesizing sandalwood fragrances and other aroma chemicals.
  • Pharmaceuticals: Its unique properties make it useful in developing certain pharmaceutical compounds.
  • Cosmetics: Incorporated into formulations for its aromatic qualities .

Research has shown that lactic acid bacteria can degrade alpha-Campholenal, leading to the formation of new terpenoidic metabolites. This degradation process highlights its potential interactions within biological systems and its transformation into other biologically active compounds .

Stability and Degradation

The stability of alpha-Campholenal can vary based on environmental conditions. In laboratory settings, its degradation leads to various byproducts that may have distinct biological activities. The interactions with lactic acid bacteria suggest potential pathways for biotransformation .

Alpha-Campholenal can be compared with several similar compounds:

Compound NameStructure SimilarityUnique Features
Alpha-Campholene AldehydeSimilar backboneDistinct aroma profile
3-Cyclopentene-1-acetaldehydeSimilar structureDifferent functional groups
Alpha-Campholene AlcoholAlcohol functional groupHydroxyl group alters reactivity
Gamma-Campholene AldehydeSimilar frameworkUnique stereochemistry

Uniqueness: Alpha-Campholenal stands out due to its specific structural features and distinct aroma. Its role as an intermediate in synthesizing other aroma chemicals further underscores its significance in both industrial and research contexts .

Physical Description

Colourless liquid; refreshing sweet-woody odou

XLogP3

1.9

Density

0.918-0.924

UNII

75LU5216DI

GHS Hazard Statements

Aggregated GHS information provided by 1532 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 1532 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 1531 of 1532 companies with hazard statement code(s):;
H302 (12.8%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4501-58-0

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)-: ACTIVE

Dates

Modify: 2023-08-15

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